molecular formula C11H20N2O2 B1521731 (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 944238-89-5

(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B1521731
CAS No.: 944238-89-5
M. Wt: 212.29 g/mol
InChI Key: RBLOMFQUEUBEBG-IUCAKERBSA-N
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Description

“tert-Butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate” is a compound with the CAS Number: 1932218-47-7 . It has a molecular weight of 227.3 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of a similar compound, “(2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate”, was reported. It was synthesized as a chiral cyclic amino acid ester from the corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters via an intramolecular lactonization reaction without using a chiral catalyst or enzyme and without separation by chiral column chromatography .


Physical and Chemical Properties Analysis

The compound “tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate” is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of cyclic amino acid esters, including compounds similar to "tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate," has been achieved through intramolecular lactonization reactions. These compounds were characterized using NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis, revealing detailed insights into their molecular structure, such as the presence of a lactone moiety and a piperidine ring, and their crystallographic properties (Moriguchi et al., 2014). Another study focused on the synthesis of chiral variants of these compounds, emphasizing the importance of stereochemistry in their structural configuration (Moriguchi et al., 2014).

Catalysis and Organic Synthesis

Compounds like "tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate" have been utilized in the development of novel catalysts and reagents for organic synthesis. For instance, basic ionic liquids containing diazabicyclo[2.2.2]octane structures have been reported to promote the synthesis of spiro-4H-pyrans and other complex molecules through multi-component condensation reactions, showcasing their versatility and efficiency as catalysts (Goli-Jolodar et al., 2016). Additionally, these compounds have been part of studies aimed at understanding the mechanistic aspects of tert-butylation reactions, providing insights into electron and proton transfers in the modification of aromatic systems (Kim et al., 2001).

Application in Synthesis of Biologically Active Compounds

Research has also explored the use of these compounds in the synthesis of biologically active molecules. For example, an efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, involves key steps facilitated by derivatives of diazabicyclo[2.2.2]octane, highlighting their utility in pharmaceutical synthesis (Campbell et al., 2009).

Safety and Hazards

The safety information for “tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261 .

Biochemical Analysis

Biochemical Properties

(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate plays a crucial role in biochemical reactions, particularly as a chiral ligand and organocatalyst. It interacts with enzymes, proteins, and other biomolecules, facilitating various catalytic processes. For instance, it is used in the synthesis of chiral diazabicyclic ligands, which are essential in the preparation of dicopper(II) complexes . Additionally, it acts as an organocatalyst in the Biginelli reaction, which involves the condensation of aromatic aldehydes with ethyl acetoacetate and urea . These interactions highlight the compound’s versatility and importance in biochemical applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins, thereby altering metabolic pathways and cellular responses. For example, its role as a catalyst in organic synthesis can lead to changes in the production of specific metabolites, impacting overall cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s rigid structure allows it to fit into enzyme active sites, either blocking substrate access or facilitating catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure or suboptimal storage can lead to degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing the compound’s use in biochemical applications and ensuring its effective delivery to target sites.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes . Studies have shown that the compound can localize to various subcellular regions, including the cytoplasm and nucleus, where it exerts its effects on cellular function.

Properties

IUPAC Name

tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLOMFQUEUBEBG-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671868
Record name tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944238-89-5
Record name tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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